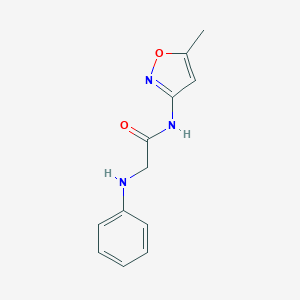![molecular formula C25H22N2O3 B271053 N-(dibenzo[b,d]furan-3-yl)-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271053.png)
N-(dibenzo[b,d]furan-3-yl)-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(dibenzo[b,d]furan-3-yl)-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as DBF, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. DBF is a synthetic compound that can be synthesized using various methods, and its mechanism of action is still being studied. In
Mechanism of Action
The mechanism of action of N-(dibenzo[b,d]furan-3-yl)-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is still being studied, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation. This compound has also been shown to modulate the activity of ion channels and neurotransmitter receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, modulation of neurotransmitter release, and regulation of ion channel activity. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(dibenzo[b,d]furan-3-yl)-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its high potency and selectivity. This compound has been shown to have a low toxicity profile and can be used at low concentrations to achieve significant effects. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of N-(dibenzo[b,d]furan-3-yl)-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide, including the development of new synthetic methods for producing this compound derivatives with improved efficacy and safety profiles. The potential applications of this compound in drug discovery and cancer research also warrant further investigation. Additionally, the mechanism of action of this compound and its effects on various signaling pathways need to be further elucidated to fully understand its therapeutic potential.
Synthesis Methods
N-(dibenzo[b,d]furan-3-yl)-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, the Buchwald-Hartwig amination, and the Sonogashira coupling reaction. The most commonly used method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of 3-bromo-2,7-dibromodibenzo[b,d]furan with 1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, followed by the addition of a palladium catalyst and a base.
Scientific Research Applications
N-(dibenzo[b,d]furan-3-yl)-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, this compound has been studied for its potential to modulate neurotransmitter release and synaptic plasticity. In drug discovery, this compound has been used as a lead compound for developing new drugs with improved efficacy and safety profiles.
properties
Molecular Formula |
C25H22N2O3 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-dibenzofuran-3-yl-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C25H22N2O3/c1-15-9-16(2)11-19(10-15)27-14-17(12-24(27)28)25(29)26-18-7-8-21-20-5-3-4-6-22(20)30-23(21)13-18/h3-11,13,17H,12,14H2,1-2H3,(H,26,29) |
InChI Key |
DQHMWJDUOZLLSV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-oxo-N-[3-(trifluoromethyl)phenyl]-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270970.png)
![N-(4-bromo-5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270971.png)
![N-(4-bromo-2-ethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270972.png)
![N-[4-(acetylamino)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270973.png)
![N-(3-methoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270975.png)
![N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270978.png)
![N-(2,4-dimethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270979.png)
![N-(4-bromophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270982.png)
![N-(4-fluorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270983.png)
![1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270988.png)

![N-(3,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270991.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270992.png)
![N-(4-iodophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270993.png)